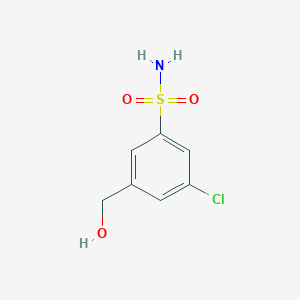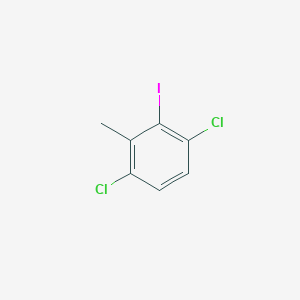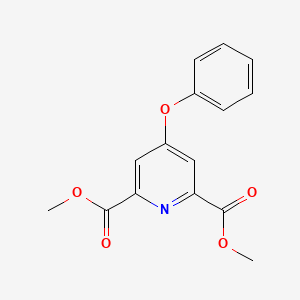
1-Bromo-6-difluoromethoxy-2-fluoro-3-nitrobenzene
Overview
Description
1-Bromo-6-difluoromethoxy-2-fluoro-3-nitrobenzene is an organic compound with the molecular formula C7H3BrF3NO3 It is a derivative of benzene, characterized by the presence of bromine, fluorine, and nitro groups, as well as a difluoromethoxy substituent
Preparation Methods
The synthesis of 1-Bromo-6-difluoromethoxy-2-fluoro-3-nitrobenzene typically involves multi-step organic reactions. One common method includes the bromination of a difluoromethoxy-substituted benzene derivative, followed by nitration and fluorination reactions. The reaction conditions often require the use of catalysts such as palladium and bases like potassium acetate to achieve high yields .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods focus on cost-effectiveness, simplicity, and low environmental impact. For example, the use of inexpensive reagents and minimal waste generation are key considerations in industrial settings .
Chemical Reactions Analysis
1-Bromo-6-difluoromethoxy-2-fluoro-3-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, where the difluoromethoxy group may be oxidized to form different functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution may yield various substituted benzene derivatives, while reduction reactions typically produce amino-substituted compounds .
Scientific Research Applications
1-Bromo-6-difluoromethoxy-2-fluoro-3-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives aims to develop new therapeutic agents for various diseases.
Mechanism of Action
The mechanism of action of 1-Bromo-6-difluoromethoxy-2-fluoro-3-nitrobenzene and its derivatives involves interactions with specific molecular targets. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The difluoromethoxy and fluorine substituents can enhance the compound’s stability and bioavailability, making it more effective in its applications .
Comparison with Similar Compounds
1-Bromo-6-difluoromethoxy-2-fluoro-3-nitrobenzene can be compared with other similar compounds, such as:
1-Bromo-2,6-difluorobenzene: Lacks the nitro and difluoromethoxy groups, making it less reactive in certain chemical reactions.
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a difluoromethoxy group, which can alter its chemical properties and reactivity.
1-Bromo-2-fluoro-3-nitrobenzene: Similar structure but lacks the difluoromethoxy group, affecting its overall reactivity and applications.
Properties
IUPAC Name |
2-bromo-1-(difluoromethoxy)-3-fluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO3/c8-5-4(15-7(10)11)2-1-3(6(5)9)12(13)14/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXQCMHFZQIVPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)acetamide](/img/structure/B1459713.png)
![Methyl 2-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1459714.png)


![4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic acid](/img/structure/B1459719.png)

![1-[(2,5-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1459722.png)




![3-[(3,5-Dimethylphenoxy)methyl]azetidine](/img/structure/B1459730.png)

![Ethyl 3-formylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1459733.png)
